![molecular formula C7H13NO3 B3035098 (4-aminotetrahydro-2H-pyran-4-yl)acetic acid CAS No. 303037-29-8](/img/structure/B3035098.png)
(4-aminotetrahydro-2H-pyran-4-yl)acetic acid
Overview
Description
“(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid” is a unique chemical compound with the empirical formula C7H13NO3 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid” can be represented by the SMILES stringNC1(CC(O)=O)CCOCC1
. This indicates that the molecule contains a tetrahydropyran ring with an amino group and a carboxylic acid group attached.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid, focusing on six unique applications:
Biochemical Research
This compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its structure makes it a useful substrate or inhibitor in enzymatic assays, helping scientists understand enzyme mechanisms and identify potential drug targets .
Chemical Synthesis
In organic chemistry, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a versatile component in constructing various chemical entities, including those used in medicinal chemistry and material science .
Neuropharmacology
The compound is investigated for its potential effects on the central nervous system. Researchers study its interactions with neurotransmitter receptors and its ability to modulate neural activity, which could lead to the development of new treatments for neurological disorders such as epilepsy, depression, and anxiety .
Agricultural Chemistry
In agricultural research, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid is explored for its potential as a plant growth regulator. Its application can influence plant metabolism, growth, and stress responses, offering possibilities for enhancing crop yields and resilience .
Safety And Hazards
properties
IUPAC Name |
2-(4-aminooxan-4-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-7(5-6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIAWCUEIMQLGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273760 | |
Record name | 4-Aminotetrahydro-2H-pyran-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-aminotetrahydro-2H-pyran-4-yl)acetic acid | |
CAS RN |
303037-29-8 | |
Record name | 4-Aminotetrahydro-2H-pyran-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303037-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminotetrahydro-2H-pyran-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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